molecular formula C9H12OS B14632125 Benzene, [(R)-propylsulfinyl]- CAS No. 54234-79-6

Benzene, [(R)-propylsulfinyl]-

Cat. No.: B14632125
CAS No.: 54234-79-6
M. Wt: 168.26 g/mol
InChI Key: QVRZWGALJMYTDQ-LLVKDONJSA-N
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Description

Benzene, [(R)-propylsulfinyl]- is a chiral aromatic compound characterized by a benzene ring substituted with a propylsulfinyl group (–SO–C₃H₇) in the (R)-configuration. The sulfinyl group (–SO–) introduces a chiral center, making enantioselective synthesis critical for applications requiring stereochemical purity. This compound’s structure combines the aromaticity of benzene with the moderate electron-withdrawing nature of the sulfinyl group, influencing its reactivity and physical properties.

Properties

CAS No.

54234-79-6

Molecular Formula

C9H12OS

Molecular Weight

168.26 g/mol

IUPAC Name

[(R)-propylsulfinyl]benzene

InChI

InChI=1S/C9H12OS/c1-2-8-11(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3/t11-/m1/s1

InChI Key

QVRZWGALJMYTDQ-LLVKDONJSA-N

Isomeric SMILES

CCC[S@@](=O)C1=CC=CC=C1

Canonical SMILES

CCCS(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzene and Propylsulfinyl Chloride: One common method involves the reaction of benzene with propylsulfinyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds via an electrophilic aromatic substitution mechanism.

    From Propylsulfinylbenzene: Another method involves the oxidation of propylsulfinylbenzene using an oxidizing agent like hydrogen peroxide (H2O2) under acidic conditions to introduce the sulfinyl group.

Industrial Production Methods: Industrial production of Benzene, [®-propylsulfinyl]- typically involves large-scale electrophilic aromatic substitution reactions, where benzene is treated with propylsulfinyl chloride in the presence of a catalyst. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzene, [®-propylsulfinyl]- can undergo oxidation reactions to form sulfone derivatives.

    Reduction: Reduction of the sulfinyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in further electrophilic aromatic substitution reactions, introducing additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst like FeBr3 or AlCl3.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Benzene, [®-propylsulfinyl]- is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.

Biology:

    Biochemical Studies: The compound is used in studies to understand the behavior of sulfinyl groups in biological systems.

Medicine:

    Drug Development: It serves as a precursor or intermediate in the synthesis of drugs that target specific biochemical pathways.

Industry:

    Material Science: The compound is used in the development of new materials with specific chemical properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of Benzene, [®-propylsulfinyl]- primarily involves its ability to undergo electrophilic aromatic substitution reactions The sulfinyl group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Sulfides (Thioethers)

Compounds like benzene, propylthio- (–S–C₃H₇) differ in sulfur oxidation state (–S– vs. –SO–). Sulfides are less oxidized (S: −2 oxidation state) and exhibit higher reactivity in electrophilic aromatic substitution (e.g., formylation, nitration) compared to sulfoxides.

Sulfones

Sulfonyl analogs (e.g., benzene, [(3-chloro-2,2-dimethylpropyl)sulfonyl]- , CAS 83461-14-7) feature a fully oxidized sulfur (+6 oxidation state). The sulfonyl group (–SO₂–) is strongly electron-withdrawing, further reducing reactivity in electrophilic substitution but enhancing thermal and acid stability. The chloro and dimethyl substituents in this compound also increase steric hindrance and electronic effects, making it less reactive than sulfoxides .

Substituted Sulfoxides

The compound benzene,1-chloro-4-(4-nitrophenoxy)-2-(propylsulfinyl)- (CAS 49828-75-3) shares the sulfinyl group but includes additional electron-withdrawing substituents (chloro, nitrophenoxy). These groups reduce electron density on the benzene ring, further diminishing electrophilic reactivity compared to the simpler [(R)-propylsulfinyl]-benzene .

Reactivity and Stability

Compound Class Sulfur Oxidation State Electrophilic Reactivity Acid Stability Key Features
Sulfides (e.g., –S–C₃H₇) −2 High (undergoes EAS) High Used in synthesis of dipyrromethanes
Sulfoxides (e.g., –SO–C₃H₇) +4 Low (no EAS reactivity) Moderate Chiral center enables enantioselective applications
Sulfones (e.g., –SO₂–R) +6 Very low High Enhanced stability for industrial use
  • Electrophilic Reactivity : Sulfides are preferred for reactions requiring electrophilic substitution (e.g., porphyrin synthesis), while sulfoxides and sulfones are inert under such conditions .
  • Acid Stability : Sulfoxides exhibit moderate stability in acidic conditions, whereas sulfones and electron-deficient derivatives (e.g., nitro-substituted) are more resistant to degradation .

Stereochemical and Steric Effects

The (R)-configuration in [(R)-propylsulfinyl]-benzene introduces chirality, which is absent in symmetric sulfides or sulfones. This property is critical in pharmaceuticals and asymmetric catalysis.

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